2-(4-Bromobencil)piridina

Descripción general

Descripción

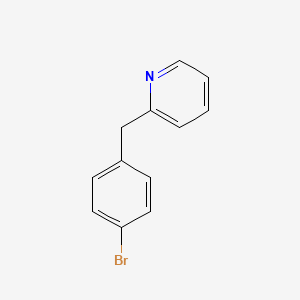

2-(4-Bromobenzyl)pyridine is an organic compound that features a pyridine ring substituted with a 4-bromobenzyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the pyridine and bromobenzyl groups imparts unique chemical properties to the molecule, making it a valuable intermediate in organic synthesis.

Aplicaciones Científicas De Investigación

2-(4-Bromobenzyl)pyridine has several applications in scientific research:

Medicinal Chemistry: Used as an intermediate in the synthesis of biologically active pyridine derivatives with antimicrobial properties.

Materials Science: Employed in the development of novel materials with specific electronic properties.

Organic Synthesis: Acts as a building block for the synthesis of more complex organic molecules.

Mecanismo De Acción

Target of Action

2-(4-Bromobenzyl)pyridine is a pyridine derivative that has been found to exhibit antimicrobial activity . The primary targets of this compound are microbial strains such as E. coli, B. mycoides, and C. albicans . These organisms play a crucial role in various infections, and the compound’s ability to inhibit their growth contributes to its antimicrobial properties.

Mode of Action

It is known that pyridine derivatives can interact with their targets through various mechanisms, including free radical reactions and nucleophilic substitutions . For instance, the bromine atom in the compound can participate in free radical reactions, leading to changes in the microbial cell structure and function .

Biochemical Pathways

It is known that pyridine derivatives can interfere with several microbial metabolic pathways . For instance, they can disrupt the synthesis of essential microbial proteins or nucleic acids, thereby inhibiting microbial growth .

Result of Action

The primary result of the action of 2-(4-Bromobenzyl)pyridine is the inhibition of microbial growth . This is evidenced by its antimicrobial activity against strains such as E. coli, B. mycoides, and C. albicans . The compound’s action results in a decrease in the viability of these microbes, thereby helping to control infections caused by them.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromobenzyl)pyridine typically involves the reaction of 4-bromobenzyl chloride with pyridine in the presence of a base such as sodium amide. The reaction is carried out in an organic solvent like benzene at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: On an industrial scale, the production of 2-(4-Bromobenzyl)pyridine can be achieved through similar synthetic routes but optimized for larger quantities. This involves the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times .

Análisis De Reacciones Químicas

Types of Reactions: 2-(4-Bromobenzyl)pyridine undergoes various chemical reactions, including:

Oxidation: Catalytic oxidation using ruthenium complexes in dichloromethane at room temperature.

Substitution: Suzuki–Miyaura coupling reactions with boron reagents to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Ruthenium complexes, dichloromethane, air as an oxidant.

Substitution: Palladium catalysts, boron reagents, organic solvents.

Major Products:

Oxidation: Formation of pyridine N-oxides.

Substitution: Formation of various substituted pyridine derivatives.

Comparación Con Compuestos Similares

2-Bromopyridine: Another brominated pyridine derivative used in organic synthesis.

4-Bromobenzylamine: A compound with a similar bromobenzyl group but different functional group (amine instead of pyridine).

Uniqueness: 2-(4-Bromobenzyl)pyridine is unique due to the combination of the pyridine ring and the 4-bromobenzyl group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form complex derivatives makes it a versatile compound in both research and industrial settings.

Actividad Biológica

2-(4-Bromobenzyl)pyridine is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

2-(4-Bromobenzyl)pyridine is characterized by the presence of a bromobenzyl group attached to a pyridine ring. This structural configuration is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that pyridine derivatives, including 2-(4-Bromobenzyl)pyridine, exhibit notable antimicrobial properties. Studies have shown that certain 2,4-disubstituted pyridine derivatives demonstrate bactericidal activity against Mycobacterium tuberculosis at concentrations below 1 μg/ml . The mechanism underlying this activity often involves the inhibition of bacterial cell division and disruption of essential cellular processes.

Antiviral Properties

Pyridine compounds are recognized for their antiviral potential. The presence of heterocycles in conjunction with pyridine enhances their therapeutic efficacy against various viral pathogens. The compound's structure allows it to interact effectively with viral proteins, potentially inhibiting viral replication .

Antitumor Activity

The antitumor properties of pyridine derivatives have been extensively documented. They are believed to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and inhibition of cell proliferation pathways . For instance, some studies have highlighted the efficacy of pyridine-based compounds in targeting specific cancer types, demonstrating significant cytotoxic effects.

Research Findings and Case Studies

Several studies have investigated the biological activities of 2-(4-Bromobenzyl)pyridine:

- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial effects of various pyridine derivatives, including 2-(4-Bromobenzyl)pyridine. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 μg/ml .

- Antiviral Efficacy : In another study focused on antiviral properties, 2-(4-Bromobenzyl)pyridine was tested against strains of influenza virus. The compound demonstrated a dose-dependent reduction in viral load, suggesting its potential as a therapeutic agent in viral infections .

- Cytotoxicity Studies : Cytotoxicity assays conducted on human cancer cell lines revealed that 2-(4-Bromobenzyl)pyridine induced significant cell death at concentrations as low as 10 μM. The compound's ability to trigger apoptosis was confirmed through flow cytometry analysis .

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

2-[(4-bromophenyl)methyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN/c13-11-6-4-10(5-7-11)9-12-3-1-2-8-14-12/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMXFCFRLZAZMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60290763 | |

| Record name | 2-(4-bromobenzyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60290763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74129-15-0 | |

| Record name | NSC70948 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70948 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-bromobenzyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60290763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.